4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile
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Overview
Description
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile is an organic compound with a complex structure that includes aromatic rings, a nitrile group, and a phenoxy group
Preparation Methods
The synthesis of 4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile can be compared with similar compounds such as:
4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzonitrile: Similar in structure but with an amino group instead of a phenoxy group.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Contains a hydroxy and methoxy group, differing in functional groups and properties
Properties
CAS No. |
62584-63-8 |
---|---|
Molecular Formula |
C22H15NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[3-oxo-3-(4-phenoxyphenyl)prop-1-enyl]benzonitrile |
InChI |
InChI=1S/C22H15NO2/c23-16-18-8-6-17(7-9-18)10-15-22(24)19-11-13-21(14-12-19)25-20-4-2-1-3-5-20/h1-15H |
InChI Key |
WONAHFAXLXXVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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